molecular formula C23H21N3O3S B14937109 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B14937109
M. Wt: 419.5 g/mol
InChI Key: HTVUNROFSIBUTG-UHFFFAOYSA-N
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Description

3-(Benzoylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzoylamino group and a benzamide group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzoylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Benzoylamino Group: The benzoylamino group can be introduced via an amide coupling reaction between the benzothiazole derivative and benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of Benzamide Group: The benzamide group can be attached through another amide coupling reaction, using a benzoyl chloride derivative and the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving amide bonds and benzothiazole rings.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzothiazole ring could play a crucial role in binding to the active site of enzymes, while the benzoylamino and benzamide groups could enhance specificity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Lacks the dimethyl and oxo groups, potentially altering its reactivity and binding properties.

    3-(Benzoylamino)-N-(5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Lacks the oxo group, which could affect its chemical stability and reactivity.

Uniqueness

The presence of the dimethyl and oxo groups in 3-(benzoylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide makes it unique compared to its analogs. These groups can influence the compound’s electronic properties, reactivity, and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

3-benzamido-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C23H21N3O3S/c1-23(2)12-17-19(18(27)13-23)30-22(25-17)26-21(29)15-9-6-10-16(11-15)24-20(28)14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3,(H,24,28)(H,25,26,29)

InChI Key

HTVUNROFSIBUTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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